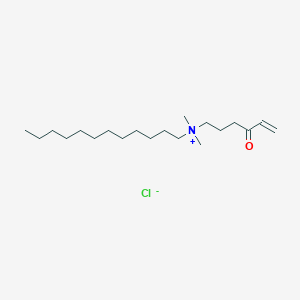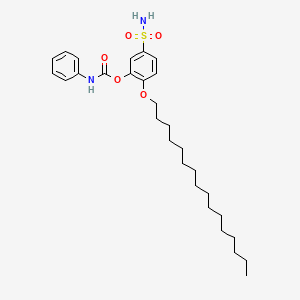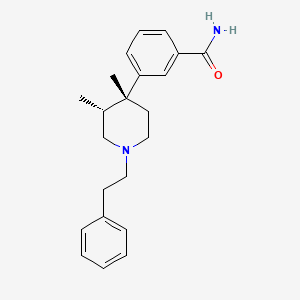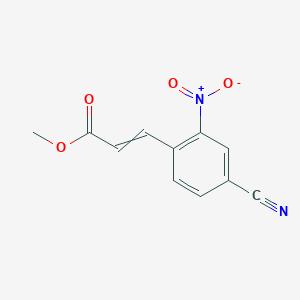
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate: is a chemical compound characterized by its molecular structure, which includes a cyano group (-CN) and a nitro group (-NO2) attached to a phenyl ring, along with a prop-2-enoate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-cyano-2-nitrobenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an ester through a reaction with methanol in the presence of an acid catalyst.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in a different compound.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Amides or other substituted compounds.
Scientific Research Applications
Chemistry: Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups play a crucial role in its biological activity, influencing pathways related to cell growth, apoptosis, and microbial inhibition.
Comparison with Similar Compounds
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate: Unique due to its specific combination of cyano and nitro groups.
Methyl 3-(4-nitrophenyl)prop-2-enoate: Similar structure but lacks the cyano group.
Methyl 3-(2-nitrophenyl)prop-2-enoate: Different positioning of the nitro group.
Uniqueness: The presence of both cyano and nitro groups in this compound gives it distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
CAS No. |
652997-66-5 |
|---|---|
Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)5-4-9-3-2-8(7-12)6-10(9)13(15)16/h2-6H,1H3 |
InChI Key |
IQCDHRRJYHIFOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
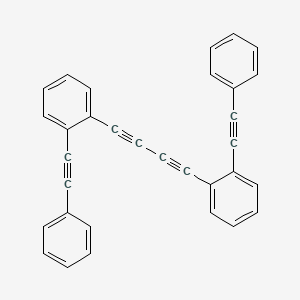
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

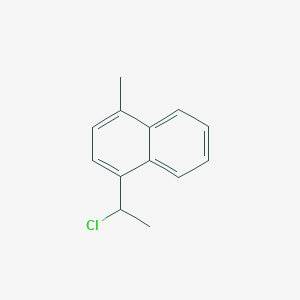
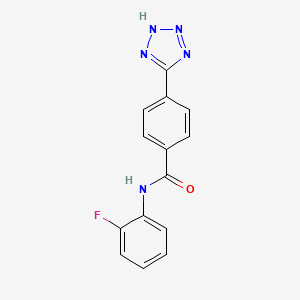

![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
